4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O6S/c18-13-3-2-10(21(24)25)6-12(13)16(23)27-15-8-26-11(7-14(15)22)9-28-17-19-4-1-5-20-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGXGMFNRHYEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement, combining a pyran ring with a pyrimidine moiety and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 403.83 g/mol.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial : Potential effectiveness against various bacterial strains.
- Antiproliferative : Inhibition of cancer cell growth.
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
The biological effects of this compound are primarily mediated through interactions with specific molecular targets, such as enzymes and receptors. Notably, the pyrimidine moiety can interact with nucleic acids, while the pyran ring may facilitate binding to proteins involved in cell signaling pathways.
Table 1: Summary of Biological Activities
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of derivatives similar to the target compound. Results indicated that compounds with specific substitutions at the pyrimidine moiety showed significant inhibition of cancer cell lines, particularly those derived from colon and ovarian cancers. The presence of a p-chloro substituent was critical for enhancing the biological efficacy of these compounds .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibitory potential of related compounds, demonstrating strong inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for several synthesized derivatives were reported, highlighting their potential therapeutic applications in treating conditions like Alzheimer's disease and bacterial infections .
Synthesis and Reaction Pathways
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate typically involves multi-step organic reactions. Key synthetic routes may include:
- Formation of the Pyran Ring : Utilizing carbonyl compounds and sulfur-containing reagents.
- Substitution Reactions : Introducing various substituents on the aromatic rings through nucleophilic substitution methods.
- Purification Techniques : Employing recrystallization and chromatography to achieve high purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key parameters of the target compound with ML221 and related derivatives:
Key Findings:
Substituent Position and Potency: The 4-nitrobenzoate group in ML221 confers optimal APJ antagonism (IC₅₀ = 0.70 μM), likely due to enhanced electron-withdrawing effects stabilizing the ester linkage and improving receptor binding .
Selectivity :
- ML221 exhibits >37-fold selectivity for APJ over the related AT1 receptor, attributed to its pyrimidine-2-thiomethyl group and 4-nitrobenzoate .
- The 2-chloro-5-nitrobenzoate variant is expected to have lower selectivity, as chloro substituents often increase lipophilicity, promoting off-target interactions (e.g., with κ-opioid receptors) .
Metabolic Stability :
- Ester hydrolysis is a concern for both compounds. ML221’s 4-nitrobenzoate resists hydrolysis better than 3-nitro-4-chloro derivatives, which degrade rapidly in plasma . The 2-chloro-5-nitro variant may face similar instability due to the electron-deficient aromatic ring.
Pharmacological Applications :
- ML221 is a tool compound for studying apelin/APJ signaling in cardiovascular diseases . The 2-chloro-5-nitrobenzoate derivative, while less studied, could serve as a negative control in APJ selectivity assays due to its hypothesized weaker binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate, and how can purity be maximized?
- Methodological Answer : Optimize reaction conditions by testing solvents (e.g., dichloromethane for inertness), temperatures, and catalysts. Purification via column chromatography or recrystallization (e.g., ethanol-water systems) can enhance purity. Monitor yields and intermediates using TLC or HPLC. For structurally related compounds, yields of 72–96% were achieved using stepwise substitutions and rigorous purification .
Q. Which analytical techniques are critical for characterizing this compound, and how should data be cross-validated?
- Methodological Answer : Use a combination of:
- 1H NMR to confirm substituent integration and coupling patterns.
- HRMS for precise molecular weight verification (e.g., deviations <2 ppm).
- Melting point analysis to assess crystallinity (e.g., 151–224°C in analogous structures ).
Cross-validate with FT-IR for functional groups (e.g., nitro, carbonyl) and X-ray crystallography for stereochemical confirmation, as demonstrated in pyran-ester derivatives .
Advanced Research Questions
Q. How can researchers investigate the mechanistic pathways of sulfanyl-methyl group substitution in this compound?
- Methodological Answer : Perform kinetic studies under varying pH and temperature to identify rate-determining steps. Use isotopic labeling (e.g., deuterated solvents or 13C-labeled pyrimidine) to track substituent migration. Computational modeling (DFT) can predict transition states, while LC-MS monitors intermediate formation .
Q. What experimental designs are recommended for evaluating the compound’s biological activity against enzymatic targets?
- Methodological Answer : Adopt a split-split plot design with:
- Main plots : Concentration gradients (e.g., 0.1–100 µM).
- Subplots : Enzyme isoforms or cell lines (e.g., cancer vs. normal).
- Sub-subplots : Time-dependent inhibition assays.
Include positive/negative controls and triplicate replicates to minimize variability, as seen in agrochemical studies .
Q. How should stability studies be structured to assess degradation under environmental or physiological conditions?
- Methodological Answer : Expose the compound to:
- Hydrolytic stress : pH 1–13 buffers at 37°C.
- Photolytic stress : UV-Vis irradiation (300–800 nm).
- Oxidative stress : H2O2 or radical initiators.
Analyze degradation products via HPLC-MS and compare with abiotic/biotic transformation pathways outlined in environmental fate studies .
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?
- Methodological Answer : Re-examine sample purity (e.g., HPLC >95%) to rule out impurities. Repeat NMR with higher field instruments (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping signals. For HRMS discrepancies, verify ionization modes (ESI vs. APCI) and calibrate with internal standards, as done for thieno-pyrimidinones .
Q. What strategies are effective for assessing the compound’s environmental impact and biodegradation potential?
- Methodological Answer : Conduct OECD 301/302 tests to measure aerobic/anaerobic biodegradation. Use LC-MS/MS to quantify residues in soil/water matrices. Evaluate bioaccumulation factors (BCF) via octanol-water partitioning (log P) and toxicity in model organisms (e.g., Daphnia magna), referencing protocols from environmental-chemical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
